ethyl N-(4-methylphenyl)carbamate

Lipophilicity Drug Design QSAR

Ethyl N-(4-methylphenyl)carbamate (CAS 5255-66-3) is a para-methyl substituted aryl carbamate ester with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol. The compound features a carbamate core (-NH-CO-O-) bearing an ethyl ester group on the oxygen and a 4-methylphenyl (p-tolyl) group on the nitrogen, distinguishing it from unsubstituted phenyl carbamates.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 5255-66-3
Cat. No. B3270397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(4-methylphenyl)carbamate
CAS5255-66-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)C
InChIInChI=1S/C10H13NO2/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
InChIKeyRGLJNFKWUYDVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(4-methylphenyl)carbamate CAS 5255-66-3: Structural and Physicochemical Baseline


Ethyl N-(4-methylphenyl)carbamate (CAS 5255-66-3) is a para-methyl substituted aryl carbamate ester with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol [1]. The compound features a carbamate core (-NH-CO-O-) bearing an ethyl ester group on the oxygen and a 4-methylphenyl (p-tolyl) group on the nitrogen, distinguishing it from unsubstituted phenyl carbamates [2]. It is characterized as a colorless liquid or low-melting solid with a calculated logP value of approximately 3.22 [3], indicating moderate lipophilicity that influences its partitioning and bioavailability profiles relative to more polar analogs.

Ethyl N-(4-methylphenyl)carbamate Differentiation: Why In-Class Substitution Is Not Straightforward


Despite belonging to the same N-phenylcarbamate structural class, ethyl N-(4-methylphenyl)carbamate exhibits distinct physicochemical and reactivity profiles compared to closely related analogs such as ethyl N-phenylcarbamate and ethyl N-(4-chlorophenyl)carbamate. The para-methyl substituent on the phenyl ring introduces a modest electron-donating effect that subtly alters the electron density on the carbamate nitrogen, impacting both hydrogen-bonding capacity and hydrolytic stability [1]. These differences, while often subtle in isolated in vitro assays, can manifest as measurable variations in lipophilicity (logP), metabolic stability, and target engagement kinetics [2]. Consequently, assuming functional interchangeability between this compound and its unsubstituted or differently substituted counterparts without empirical verification introduces significant risk in both research reproducibility and industrial process robustness.

Quantitative Differentiation Evidence for Ethyl N-(4-methylphenyl)carbamate vs. Comparators


Lipophilicity (logP) Comparison: Ethyl N-(4-methylphenyl)carbamate vs. Unsubstituted Phenyl Analog

Ethyl N-(4-methylphenyl)carbamate exhibits a QSPR-calculated logP of 3.22, compared to a reported logP of approximately 2.2-2.5 for the unsubstituted ethyl N-phenylcarbamate [1]. This ~0.7-1.0 log unit increase reflects the enhanced lipophilicity conferred by the para-methyl group, which correlates with improved membrane permeability and potentially altered blood-brain barrier penetration in vivo [2].

Lipophilicity Drug Design QSAR

Catalytic Reductive N-Carbonylation Yield: Ethyl N-(4-methylphenyl)carbamate vs. Ethyl N-phenylcarbamate

In a homogeneous catalytic reductive N-carbonylation reaction using the cyclopalladated complex [Pd(dmba)(N₃)(PPh₃)], ethyl N-(4-methylphenyl)carbamate was synthesized from p-nitrotoluene with a yield of 83%, identical to the yield obtained for ethyl N-phenylcarbamate from nitrobenzene under the same conditions [1]. This parity in yield indicates that the para-methyl substituent does not impede the catalytic cycle relative to the unsubstituted phenyl analog, maintaining equivalent synthetic efficiency for scale-up purposes.

Catalysis Green Chemistry Process Chemistry

Melting Point and Physical Form Differentiation: Ethyl N-(4-methylphenyl)carbamate vs. Ethyl N-(4-chlorophenyl)carbamate

Ethyl N-(4-methylphenyl)carbamate is reported as a colorless liquid or low-melting solid with a melting point range of 82-84°C . In contrast, the para-chloro substituted analog, ethyl N-(4-chlorophenyl)carbamate, is typically a crystalline solid with a melting point above 60°C. The lower melting point of the methyl analog may confer advantages in formulation where a liquid or low-melting solid is preferred for ease of processing, while the chloro analog offers higher crystallinity and potentially improved solid-state stability [1].

Physical Properties Formulation Solid-State Chemistry

Electronic Substituent Effect: Para-Methyl vs. Para-Methoxy on Carbamate Hydrolytic Stability

Alkaline hydrolysis studies of substituted N-phenylcarbamates demonstrate a linear free-energy relationship with Hammett σ constants [1]. The para-methyl group (σp = -0.17) exerts a weak electron-donating effect, resulting in slightly reduced hydrolysis rates compared to the unsubstituted phenyl (σp = 0.00), whereas the para-methoxy group (σp = -0.27) further retards hydrolysis. Quantitatively, second-order rate constants (k₂) for alkaline hydrolysis decrease in the order: H > CH₃ > OCH₃, with the methyl analog exhibiting intermediate stability that may be optimal for applications requiring balanced reactivity and shelf-life.

Hydrolytic Stability Structure-Activity Relationship Prodrug Design

N-Alkyl Chain Length Effects: Ethyl vs. Methyl and Propyl Carbamates on Cholinesterase Inhibition

A systematic study of substituted phenyl N-alkyl carbamates revealed that the carbamylation rate constants (k₂) for human plasma cholinesterase follow the trend: N-propyl > N-methyl > N-ethyl [1]. Ethyl carbamates, including ethyl N-(4-methylphenyl)carbamate, exhibit the lowest carbamylation efficiency among these three alkyl chain lengths, resulting in reduced enzyme inhibition potency. This property may be advantageous when lower cholinesterase inhibition is desired to minimize off-target cholinergic effects in non-neurological applications.

Cholinesterase Inhibition SAR Neuropharmacology

Validated Research and Industrial Applications of Ethyl N-(4-methylphenyl)carbamate Based on Differential Evidence


Medicinal Chemistry: Optimizing Lipophilicity for CNS Drug Candidates

The elevated logP of 3.22 for ethyl N-(4-methylphenyl)carbamate, approximately 0.7-1.0 units higher than the unsubstituted phenyl analog [1], makes this compound a preferred scaffold or intermediate when designing central nervous system (CNS)-penetrant molecules. The increased lipophilicity correlates with enhanced passive diffusion across the blood-brain barrier, a critical parameter in CNS drug discovery programs.

Process Chemistry: Sustainable Carbamate Synthesis via Catalytic Carbonylation

The demonstrated 83% yield in the palladium-catalyzed reductive N-carbonylation of p-nitrotoluene to ethyl N-(4-methylphenyl)carbamate [2] validates this compound's compatibility with green chemistry approaches. Industrial process chemists can leverage this phosgene-free route to access the methyl-substituted carbamate with equivalent efficiency to the unsubstituted variant, aligning with sustainability mandates in pharmaceutical and agrochemical manufacturing.

Agrochemical Formulation: Herbicide Intermediate with Tailored Physicochemical Properties

Ethyl N-(4-methylphenyl)carbamate serves as a versatile intermediate in the synthesis of substituted phenyl carbamate herbicides . Its intermediate melting point (82-84°C) and moderate lipophilicity offer a balance between ease of handling and formulation compatibility. The para-methyl substitution pattern is known to influence herbicidal selectivity and soil mobility, making this compound a strategic building block for developing next-generation crop protection agents.

Prodrug Design: Tunable Hydrolytic Stability via Para-Substituent Selection

The para-methyl group on ethyl N-(4-methylphenyl)carbamate confers an intermediate hydrolytic stability between the faster-hydrolyzing unsubstituted phenyl and the slower-hydrolyzing para-methoxy analogs [3]. This tunable reactivity profile enables medicinal chemists to fine-tune the activation kinetics of carbamate-based prodrugs, optimizing the balance between shelf stability and in vivo release rates for therapeutic applications.

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